![molecular formula C12H15NO5 B159946 2-[2-(2-Acetyloxyacetyl)pyrrol-1-yl]ethyl acetate CAS No. 136396-66-2](/img/structure/B159946.png)
2-[2-(2-Acetyloxyacetyl)pyrrol-1-yl]ethyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(2-Acetyloxyacetyl)pyrrol-1-yl]ethyl acetate, commonly known as AAE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. AAE belongs to the class of pyrrole derivatives and is synthesized through a multi-step process involving the reaction of pyrrole with acetic anhydride and acetyl chloride.
Mechanism Of Action
The mechanism of action of AAE is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in inflammation and cancer progression. AAE has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. AAE has also been found to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer progression.
Biochemical And Physiological Effects
Studies have shown that AAE has a range of biochemical and physiological effects. AAE has been found to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. AAE has also been shown to reduce the production of inflammatory cytokines and chemokines, which play a key role in the development of inflammation and cancer. In addition, AAE has been found to have antioxidant and neuroprotective effects, which may have implications for the treatment of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
AAE has several advantages for lab experiments, including its low toxicity and high solubility in organic solvents. AAE is also relatively easy to synthesize, which makes it a cost-effective compound for research purposes. However, AAE has some limitations, including its stability and low water solubility, which may affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for research on AAE. One area of research is the development of novel drugs based on AAE for the treatment of cancer, inflammation, and neurodegenerative diseases. Another area of research is the elucidation of the mechanism of action of AAE, which may provide insights into the development of new therapeutic targets. Additionally, further research is needed to optimize the synthesis and purification of AAE to improve its purity and yield.
Synthesis Methods
The synthesis of AAE involves a multi-step process starting with the reaction of pyrrole with acetic anhydride and acetyl chloride. The resulting intermediate is then reacted with ethyl acetate to yield the final product, AAE. The purity and yield of AAE can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and reactant ratios.
Scientific Research Applications
AAE has been widely studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. Studies have shown that AAE exhibits anti-inflammatory and anti-cancer properties, which make it a promising candidate for the development of novel drugs. AAE has also been found to have neuroprotective effects, which may have implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
CAS RN |
136396-66-2 |
|---|---|
Product Name |
2-[2-(2-Acetyloxyacetyl)pyrrol-1-yl]ethyl acetate |
Molecular Formula |
C12H15NO5 |
Molecular Weight |
253.25 g/mol |
IUPAC Name |
2-[2-(2-acetyloxyacetyl)pyrrol-1-yl]ethyl acetate |
InChI |
InChI=1S/C12H15NO5/c1-9(14)17-7-6-13-5-3-4-11(13)12(16)8-18-10(2)15/h3-5H,6-8H2,1-2H3 |
InChI Key |
MQOIQZQZKFIVMH-UHFFFAOYSA-N |
SMILES |
CC(=O)OCCN1C=CC=C1C(=O)COC(=O)C |
Canonical SMILES |
CC(=O)OCCN1C=CC=C1C(=O)COC(=O)C |
synonyms |
N-(2-acetoxy)ethyl-2-(2-acetoxy)acetopyrrole NAEAAP |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



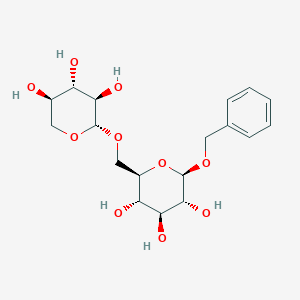
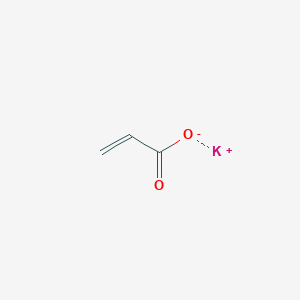
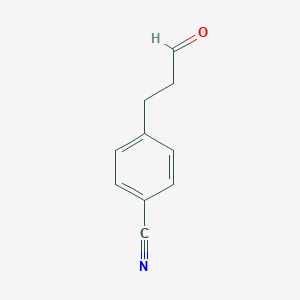

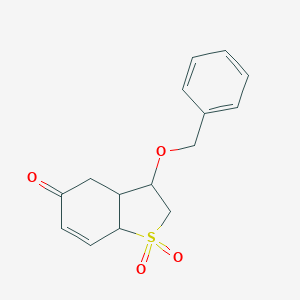
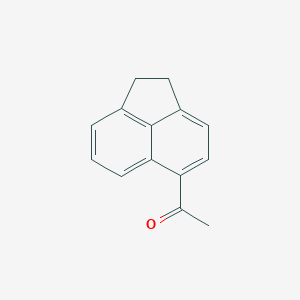
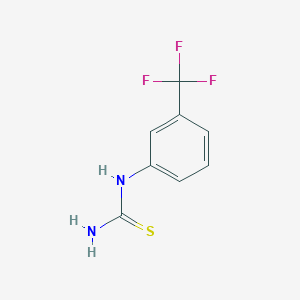
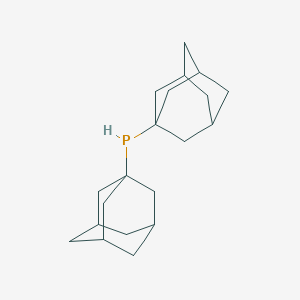
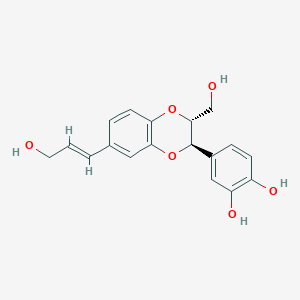
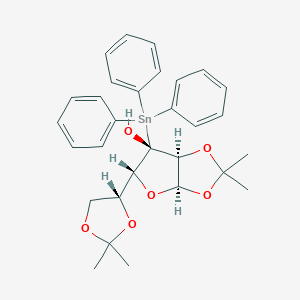

![Bicyclo[2.2.1]heptane, 2-bromo-, (1S-exo)-(9CI)](/img/structure/B159885.png)
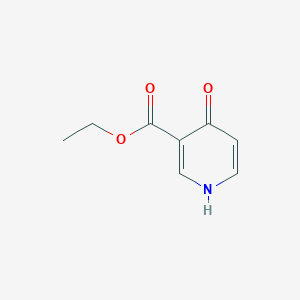
![[[(2R,3S,5R)-5-(5-amino-4-carbamoylimidazol-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B159889.png)